molecular formula C22H21F3N4O3 B13943313 Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100492-07-7

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B13943313
CAS No.: 100492-07-7
M. Wt: 446.4 g/mol
InChI Key: HAMJKQAQEAKQJS-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that belongs to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity. The structure of this compound includes a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and various substituents that enhance its biological activity.

Preparation Methods

The synthesis of Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and difluorophenyl groups: These groups are usually introduced via nucleophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This step often involves reductive amination or nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.

    Biology: The compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.

    Medicine: Research focuses on its potential as an antibacterial agent, particularly against drug-resistant bacteria.

    Industry: It is used in the development of new antibacterial drugs and in the study of drug formulation and delivery.

Mechanism of Action

The antibacterial activity of Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, thereby stabilizing the complex and preventing the progression of the replication fork.

Comparison with Similar Compounds

Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their substituents, which can affect their spectrum of activity, pharmacokinetics, and side effect profiles. The uniqueness of this compound lies in its specific substituents, which may confer unique antibacterial properties and potentially lower resistance rates.

Similar compounds include:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

These compounds are widely used in clinical settings and have been extensively studied for their antibacterial properties.

Properties

CAS No.

100492-07-7

Molecular Formula

C22H21F3N4O3

Molecular Weight

446.4 g/mol

IUPAC Name

ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C22H21F3N4O3/c1-3-32-22(31)15-12-29(18-5-4-13(23)10-16(18)24)20-14(19(15)30)11-17(25)21(26-20)28-8-6-27(2)7-9-28/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

HAMJKQAQEAKQJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)C)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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